Methyl 5-bromo-1H-indole-3-carboxylate
Overview
Description
“Methyl 5-bromo-1H-indole-3-carboxylate” is a chemical compound with the molecular formula C10H8BrNO2 . It has a molecular weight of 254.080 Da . This compound is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . It is also found in marine-derived natural products .
Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-1H-indole-3-carboxylate” consists of a bromine atom attached to the 5th carbon of the indole ring and a carboxylate group attached to the 3rd carbon of the indole ring .
Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 5-bromo-1H-indole-3-carboxylate” are not detailed in the retrieved sources, indole derivatives are known to undergo various chemical reactions. For instance, they can be used as substrates for indigoid generation .
Scientific Research Applications
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
For example, certain indole-based chalcone derivatives have been reported as COX-1 and COX-2 inhibitors . Another compound, ®- 5-bromo-1-ethyl-3- [ (1-methylpyrrolidin-2-yl)methyl]-1Hindole (T3), emerged as a potent analgesic agent .
- Application: Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Method: The synthesis of indole derivatives involves various chemical reactions, including cycloaddition .
- Results: The application of indole derivatives has shown various biologically vital properties .
- Application: Methyl indole-3-carboxylate has been reported as a nitric oxide synthase (nNOS) inhibitor .
- Method & Results: Specific details about the methods of application and results are not provided in the source .
- Application: Methyl indole-3-carboxylate has been reported as a protein kinase C alpha (PKCα) inhibitor .
- Method & Results: Specific details about the methods of application and results are not provided in the source .
- Application: Methyl indole-3-carboxylate has been reported as a kinase insert domain receptor (KDR) inhibitor .
- Method & Results: Specific details about the methods of application and results are not provided in the source .
- Application: Methyl indole-3-carboxylate has been reported as an organocatalyst for the anti-Mannich reaction .
- Method & Results: Specific details about the methods of application and results are not provided in the source .
Synthesis of Selected Alkaloids
Nitric Oxide Synthase Inhibitor
Protein Kinase C Alpha Inhibitor
Kinase Insert Domain Receptor Inhibitor
Organocatalysts for the Anti-Mannich Reaction
Preparation of Diphenylsulfonium Ylides
- Application: Methyl indole-5-carboxylate has been used in the biosynthesis of inhibitors of protein kinases .
- Method & Results: Specific details about the methods of application and results are not provided in the source .
- Application: Methyl indole-5-carboxylate has been used in metal-free Friedel-Crafts alkylation .
- Method & Results: Specific details about the methods of application and results are not provided in the source .
- Application: Methyl indole-5-carboxylate has been used in the synthesis of indirubin derivatives .
- Method & Results: Specific details about the methods of application and results are not provided in the source .
- Application: Methyl indole-5-carboxylate has been used in the preparation of aminoindolylacetates .
- Method & Results: Specific details about the methods of application and results are not provided in the source .
- Application: Compound ®- 5-bromo-1-ethyl-3- [ (1-methylpyrrolidin-2-yl)methyl]-1Hindole (T3) emerged as a potent analgesic agent .
- Method & Results: Specific details about the methods of application and results are not provided in the source .
- Application: 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A .
- Method & Results: Specific details about the methods of application and results are not provided in the source .
Biosynthesis of Inhibitors of Protein Kinases
Metal-Free Friedel-Crafts Alkylation
Synthesis of Indirubin Derivatives
Preparation of Aminoindolylacetates
Analgesic Agent
Antiviral Activity
Future Directions
Indoles and their derivatives have attracted increasing attention in recent years due to their biological activity and potential therapeutic applications . They are being investigated for their role in the treatment of various disorders in the human body, including cancer and microbial infections . Future research may focus on the development of novel synthesis methods and the exploration of their biological activity.
properties
IUPAC Name |
methyl 5-bromo-1H-indole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOKOKHNSVUKON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00301206 | |
Record name | Methyl 5-bromo-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00301206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-1H-indole-3-carboxylate | |
CAS RN |
773873-77-1 | |
Record name | Methyl 5-bromo-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00301206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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